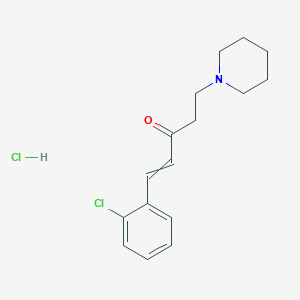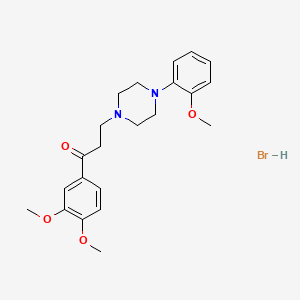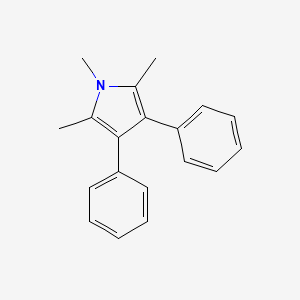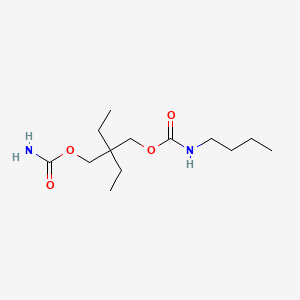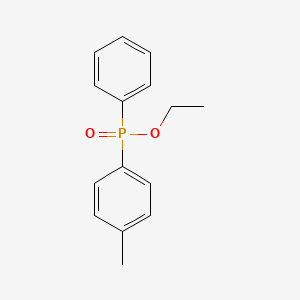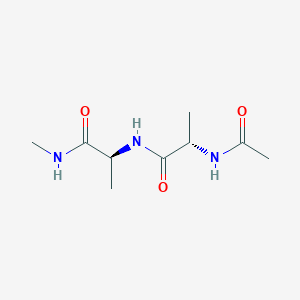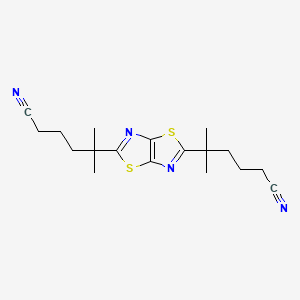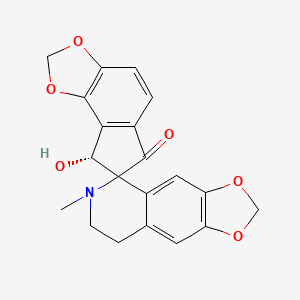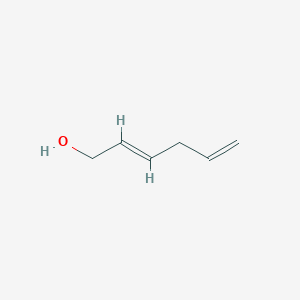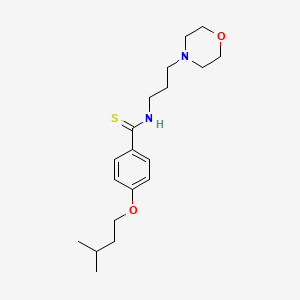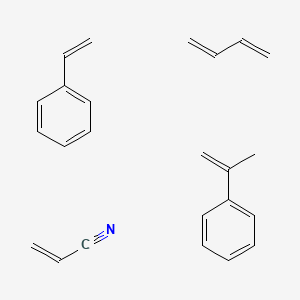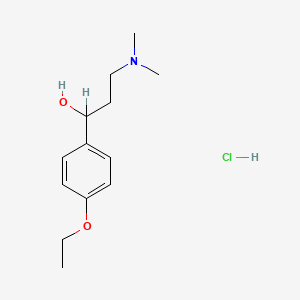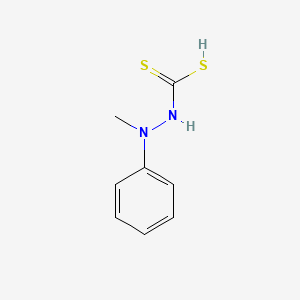
2-Methyl-2-phenylhydrazine-1-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenylhydrazine-1-carbodithioic acid is an organic compound with a unique structure that includes both hydrazine and carbodithioic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylhydrazine-1-carbodithioic acid typically involves the reaction of 2-methyl-2-phenylhydrazine with carbon disulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-phenylhydrazine-1-carbodithioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted carbodithioic acid derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-phenylhydrazine-1-carbodithioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-phenylhydrazine-1-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-phenylhydrazine: Lacks the carbodithioic acid group, making it less versatile in certain reactions.
Phenylhydrazine-1-carbodithioic acid: Lacks the methyl group, which can affect its reactivity and applications.
Uniqueness
2-Methyl-2-phenylhydrazine-1-carbodithioic acid is unique due to the presence of both the methyl and phenyl groups, as well as the carbodithioic acid functional group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
34697-64-8 |
|---|---|
Fórmula molecular |
C8H10N2S2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
(N-methylanilino)carbamodithioic acid |
InChI |
InChI=1S/C8H10N2S2/c1-10(9-8(11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11,12) |
Clave InChI |
LQFSHPKLBMZHCH-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)NC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
